molecular formula C7H14ClNO2 B1330060 2-(Piperidin-1-yl)acetic acid hydrochloride CAS No. 3235-68-5

2-(Piperidin-1-yl)acetic acid hydrochloride

Cat. No. B1330060
CAS RN: 3235-68-5
M. Wt: 179.64 g/mol
InChI Key: WKVJGLBBPPFCGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(Piperidin-1-yl)acetic acid hydrochloride is a chemical compound with the CAS Number: 3235-68-5 . It has a molecular weight of 179.65 and is in solid form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The IUPAC name of the compound is 1-piperidinylacetic acid hydrochloride . The InChI code is 1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Physical And Chemical Properties Analysis

The compound is in solid form . It has a molecular weight of 179.65 .

Scientific Research Applications

Drug Development PROTAC Linker

“2-(Piperidin-1-yl)acetic acid hydrochloride” can serve as a rigid linker in the development of PROTACs (Proteolysis Targeting Chimeras) , which are designed for targeted protein degradation. This application is crucial in drug development for diseases where protein malfunction or overexpression is a factor .

Antioxidant Properties Free Radical Inhibition

Compounds with a piperidine nucleus, such as “2-(Piperidin-1-yl)acetic acid hydrochloride”, may exhibit antioxidant properties . They can potentially inhibit or suppress free radicals, which are harmful to biological systems and can lead to various diseases .

Catalysis Enantioselective Synthesis

Piperidine derivatives are used in enantioselective synthesis , where they act as catalysts or cocatalysts to produce enantiomerically enriched compounds. This is important in creating pharmaceuticals with specific desired activities .

Chemical Research Structural Component

The piperidine moiety within “2-(Piperidin-1-yl)acetic acid hydrochloride” is a valuable structural component in chemical research, particularly in the synthesis of complex organic molecules .

Safety And Hazards

When handling this compound, one should avoid breathing mist, gas or vapours . Contact with skin and eyes should be avoided . Use of personal protective equipment and chemical impermeable gloves is recommended . Adequate ventilation should be ensured and all sources of ignition should be removed .

Future Directions

Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . Thus, more than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

2-piperidin-1-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.ClH/c9-7(10)6-8-4-2-1-3-5-8;/h1-6H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKVJGLBBPPFCGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60186071
Record name 1-Piperidineacetic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

23.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24780879
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-(Piperidin-1-yl)acetic acid hydrochloride

CAS RN

3235-68-5
Record name 1-Piperidineacetic acid, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3235-68-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidineacetic acid, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235685
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Piperidineacetic acid, hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60186071
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(piperidin-1-yl)acetic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Ethyl 1-piperidineacetate (1.26 g, 7.4 mmol) was added to 3M hydrochloric acid solution (12 ml), which was then refluxed for 2 hours, stirred for 1 day at a room temperature, then concentrated under a reduced pressure. The resulting residue was dissolved in methanol and reconcentrated. The resulting solid was suspended in ethyl ether, filtered and dried under a reduced pressure to give 0.87 g of the titled compound. (Yield 65.3%). NMR(D2O): 1.0(m, 2H), 1.4(m, 4H), 2.5(m, 2H), 3.1(m, 2H), 3.5(s, 2H).
Quantity
1.26 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
Yield
65.3%

Synthesis routes and methods II

Procedure details

Ethyl 2-(piperidin-1-yl)-acetate (5.5 g, 32.2 mmol), water (12 ml) and c HCl (3 ml) were heated under reflux for 20 hours. Volatile components were evaporated under reduced pressure to leave an off white solid. This solid was co-evaporated with toluene (50 ml×3) and dried in vacuo to give an off white powder (Yield 4.8 g, 83%).
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
12 mL
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
83%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 2
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 3
Reactant of Route 3
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 4
Reactant of Route 4
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 5
Reactant of Route 5
2-(Piperidin-1-yl)acetic acid hydrochloride
Reactant of Route 6
Reactant of Route 6
2-(Piperidin-1-yl)acetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.